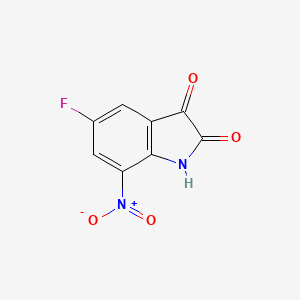

5-fluoro-7-nitro-1H-indole-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-7-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBLCTOGPSHGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954571-39-2 | |

| Record name | 5-fluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-fluoro-7-nitro-1H-indole-2,3-dione

Introduction: The Significance of Substituted Isatins in Modern Drug Discovery

Isatin (1H-indole-2,3-dione) and its derivatives represent a class of privileged scaffolds in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of substituents onto the isatin core allows for the fine-tuning of its pharmacological profile, leading to the development of potent therapeutic agents. The target molecule of this guide, 5-fluoro-7-nitro-1H-indole-2,3-dione, is a structurally unique isatin analog. The presence of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the nitro group at the 7-position offers a handle for further chemical modification and can also contribute to the molecule's biological activity. This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on the well-established Sandmeyer isatin synthesis, offering valuable insights for researchers in drug development and organic synthesis.

Primary Synthetic Pathway: The Sandmeyer Approach to this compound

The most logical and widely applicable method for the synthesis of substituted isatins is the Sandmeyer isatin synthesis.[1][2][3] This classical approach involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is subsequently cyclized under acidic conditions to yield the desired isatin.

For the synthesis of this compound, the readily available starting material is 4-fluoro-2-nitroaniline. The synthesis can be conceptually divided into two key stages:

-

Formation of N-(4-fluoro-2-nitrophenyl)-2-(hydroxyimino)acetamide: This intermediate is prepared by the condensation of 4-fluoro-2-nitroaniline with chloral hydrate and hydroxylamine hydrochloride.

-

Acid-Catalyzed Cyclization: The isonitrosoacetanilide intermediate undergoes an intramolecular electrophilic substitution reaction in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final product, this compound.

Visualizing the Sandmeyer Synthesis

Caption: Proposed Sandmeyer synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of N-(4-fluoro-2-nitrophenyl)-2-(hydroxyimino)acetamide

Rationale: This step builds the core acyclic precursor to the isatin ring system. The reaction conditions are optimized to facilitate the condensation of the aniline with the in situ generated reactive species from chloral hydrate and hydroxylamine. Sodium sulfate is typically used to increase the reaction concentration and promote precipitation of the product.

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve chloral hydrate in water.

-

To this solution, add crystallized sodium sulfate, followed by a solution of 4-fluoro-2-nitroaniline in dilute hydrochloric acid.[4]

-

Finally, add an aqueous solution of hydroxylamine hydrochloride.

-

Heat the reaction mixture to a vigorous boil for a short period (typically 10-15 minutes).

-

Cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

Table 1: Key Reaction Parameters for Isonitrosoacetanilide Formation

| Parameter | Recommended Value/Range | Rationale |

| Reactants | 4-fluoro-2-nitroaniline, Chloral hydrate, Hydroxylamine HCl | Standard reagents for the Sandmeyer isatin synthesis.[1] |

| Solvent | Water | Aqueous medium is traditional for this reaction. |

| Acid | Hydrochloric acid | To protonate the aniline and facilitate the reaction. |

| Temperature | Boiling | To drive the condensation reaction to completion. |

| Reaction Time | 10-15 minutes at boiling | Typically a rapid reaction once boiling point is reached. |

| Work-up | Cooling and filtration | The product is typically a solid that precipitates upon cooling. |

Part 2: Synthesis of this compound

Rationale: This is the critical ring-closing step. Concentrated sulfuric acid acts as both a solvent and a catalyst, promoting the intramolecular electrophilic attack of the aromatic ring onto the imine carbon, followed by hydrolysis to the dione. The temperature must be carefully controlled to prevent unwanted side reactions such as sulfonation.

Step-by-Step Methodology:

-

In a clean, dry round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid and warm it to approximately 50°C.

-

Slowly add the dry N-(4-fluoro-2-nitrophenyl)-2-(hydroxyimino)acetamide in portions, ensuring the temperature of the reaction mixture is maintained between 60-70°C. External cooling may be necessary.

-

After the addition is complete, heat the mixture to 80°C for approximately 10-15 minutes to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Allow the mixture to stand for about 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Alternative Synthetic Route: Nitration of 5-Fluoroisatin

An alternative approach to this compound involves the direct nitration of 5-fluoroisatin. This method is contingent on the selective nitration at the C-7 position. The electron-donating nature of the fluorine at C-5 and the deactivating effect of the dicarbonyl system will influence the regioselectivity of the nitration.

Conceptual Workflow:

Caption: Alternative synthesis via nitration of 5-fluoroisatin.

Proposed Protocol:

-

Dissolve 5-fluoroisatin in cold, concentrated sulfuric acid.

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining a low temperature (e.g., 0-5°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Purify the crude product by column chromatography or recrystallization.

It is important to note that this reaction may yield a mixture of isomers, and the separation of the desired 7-nitro isomer could be challenging.

Conclusion and Future Perspectives

The synthesis of this compound, a promising scaffold for drug discovery, is most reliably achieved through the Sandmeyer isatin synthesis starting from 4-fluoro-2-nitroaniline. This method offers a clear and scalable route to this valuable compound. The alternative approach of direct nitration of 5-fluoroisatin presents a shorter synthetic sequence but may be complicated by issues of regioselectivity. Further optimization of both routes and a thorough investigation of the biological activities of this compound and its derivatives are warranted to unlock their full therapeutic potential.

References

-

Aziz, T., Ullah, A., Ullah, R., Haq, F., Iqbal, M., Khan, F. U., Jamil, M. I., Raheel, M., & Kiran, M. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4), 23615-23621. [Link]

- Sandmeyer Isatin Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Google Patents. (2020). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.

-

Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

-

Marvel, C. S., & Hiers, G. S. (1941). Isatin. Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 1, p.52 (1921). [Link]

- Prakash, C. R., et al. (2022). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. Asian Journal of Pharmaceutical and Clinical Research, 15(1), 33-41.

-

Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Proceedings of Student Research and Creative Inquiry Day, 6. [Link]

- World Journal of Pharmaceutical Research. (2017).

- Google Patents. (2014).

- Deswal, S., et al. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of Molecular Structure, 1209, 127982.

- Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, S. (2016). Synthesis of 5-Substituted Indole-2,3-dione. 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016).

- El-Faham, A., et al. (2014). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Molecules, 19(8), 11655-11683.

- Gryn'ova, G., et al. (2016). and 5-fluoro-5-nitro-substituted uracil derivatives. Synthesis and structure. Russian Chemical Bulletin, 65(2), 568-575.

- BenchChem. (2025). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline.

-

PubChem. (n.d.). 5-Fluoroisatin. National Center for Biotechnology Information. [Link]

- D'Accolti, L., et al. (2018). Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids. Molecules, 23(11), 2899.

- Di Mola, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(15), 1436-1447.

- Diva-portal.org. (2020). Synthesis of 5-Fluoroindole-5-13C.

- Miller, W. T., et al. (2014). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters, 16(15), 4016-4019.

- Miller, A. O., & Furin, G. G. (1995). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 48(5), 947-954.

Sources

- 1. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

chemical properties of 5-fluoro-7-nitro-1H-indole-2,3-dione

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-fluoro-7-nitro-1H-indole-2,3-dione

Executive Summary

This compound, also known as 5-fluoro-7-nitroisatin, is a highly functionalized heterocyclic compound built upon the versatile isatin scaffold. The strategic incorporation of both a fluorine atom and a nitro group onto the indole core imparts unique electronic properties, significantly influencing its reactivity, spectral characteristics, and biological potential. This guide provides a comprehensive technical overview of its chemical properties, including a validated synthesis protocol, detailed spectroscopic analysis, and a discussion of its reactivity. Furthermore, it explores its potential applications in drug discovery and chemical biology, particularly as a building block for novel therapeutics and as a photosensitive protecting group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Introduction: The Strategic Importance of Substituted Isatins

The 1H-indole-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The chemical versatility of the isatin core, particularly the reactivity of its C3-keto group, allows for extensive derivatization to explore structure-activity relationships (SAR).

The value of this compound lies in the deliberate placement of two powerful modulating groups:

-

Fluorine Substitution: The introduction of fluorine is a cornerstone of modern drug design.[4] Its high electronegativity and small size can profoundly alter a molecule's physicochemical properties, such as lipophilicity and pKa. This often leads to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins.[4][5]

-

Nitro Group Substitution: The nitro group is a strong electron-withdrawing group, which significantly modulates the electronic landscape of the aromatic ring and the reactivity of the dione system. It also serves as a versatile chemical handle, as it can be readily reduced to an amine, providing a key vector for further diversification.

The combination of these substituents on the isatin framework creates a unique building block with significant potential for developing novel chemical probes and therapeutic agents.

Physicochemical and Structural Properties

This compound is a solid powder at room temperature. Its core properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 954571-39-2 | [6][7] |

| Molecular Formula | C₈H₃FN₂O₄ | [6][8] |

| Molecular Weight | 210.12 g/mol | [6][8] |

| Synonyms | 5-Fluoro-7-nitroisatin, 5-fluoro-7-nitroindoline-2,3-dione | [6][7] |

| Appearance | Powder | |

| Storage | Room temperature, sealed, under inert gas | [7] |

The structure of the molecule, presented below, highlights the positions of the functional groups that dictate its chemical behavior. The electron-withdrawing nature of the fluorine at C5 and the nitro group at C7 deactivates the benzene ring towards electrophilic substitution while increasing the electrophilicity of the C3 carbonyl carbon.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of substituted isatins is well-established, with the Sandmeyer isatin synthesis being a common and reliable method.[1][9] This approach involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions.

Proposed Synthetic Pathway

The logical precursor for the synthesis of this compound is 4-fluoro-2-nitroaniline. The pathway involves two primary steps:

-

Amidation: Formation of the isonitrosoacetanilide intermediate.

-

Cyclization: Acid-catalyzed intramolecular electrophilic substitution to form the isatin ring.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

Causality: This protocol is adapted from established procedures for synthesizing substituted isatins from anilines.[1][9] The choice of concentrated sulfuric acid is critical for the cyclization step, as it acts as both a catalyst and a dehydrating agent to drive the intramolecular reaction to completion.

Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)-2-hydroxyimino-acetamide

-

In a 1 L round-bottom flask, dissolve 50 g of chloral hydrate in 500 mL of deionized water.

-

Add 45 g of anhydrous sodium sulfate and stir until dissolved.

-

In a separate beaker, dissolve 31.2 g (0.2 mol) of 4-fluoro-2-nitroaniline in 100 mL of warm ethanol. Add 5 mL of concentrated HCl.

-

Add the aniline solution to the chloral hydrate solution with vigorous stirring.

-

In a separate flask, prepare a solution of 45 g of hydroxylamine hydrochloride in 200 mL of water.

-

Heat the aniline/chloral hydrate mixture to a gentle boil, then add the hydroxylamine solution portion-wise over 15 minutes.

-

Continue to heat the mixture at a gentle reflux for 1-2 hours. The product will begin to precipitate.

-

Cool the mixture in an ice bath. Collect the solid precipitate by vacuum filtration.

-

Wash the solid cake thoroughly with cold water (2 x 200 mL) and then with a small amount of cold ethanol.

-

Dry the resulting yellow solid under vacuum to yield the isonitrosoacetanilide intermediate.

Step 2: Synthesis of this compound

-

Pre-heat 200 mL of concentrated sulfuric acid to 50 °C in a 500 mL beaker with a heavy-duty magnetic stir bar.

-

Carefully and slowly, add the dried intermediate from Step 1 in small portions, ensuring the temperature does not exceed 75 °C. An ice bath should be kept on hand for cooling if the reaction becomes too exothermic.

-

After the addition is complete, stir the mixture at 65-75 °C for 1 hour, then increase the temperature to 80 °C for 15 minutes.

-

Cool the reaction mixture to room temperature, then pour it slowly and carefully onto 1 kg of crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the crude product extensively with cold water until the filtrate is neutral to pH paper.

Experimental Protocol: Purification

Trustworthiness: Recrystallization is a self-validating purification method. A successful recrystallization resulting in well-formed crystals and a sharp melting point is a strong indicator of high purity.

-

Transfer the crude solid to a beaker.

-

Add a minimal amount of hot glacial acetic acid or ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and then with diethyl ether.

-

Dry the final product in a vacuum oven at 60-70 °C.

Spectroscopic Characterization

Definitive characterization of the synthesized compound requires a suite of spectroscopic techniques. While specific experimental spectra for this exact molecule are not widely published, we can predict the key features based on data from closely related analogs like 5-fluoroisatin, 5-nitroisatin, and other substituted indoles.[10][11][12]

| Technique | Predicted Observations | Rationale |

| ¹H NMR | δ ~11.0-12.0 ppm (s, 1H, N-H): Broad singlet, typical for isatin N-H. δ ~8.0-8.5 ppm (m, 2H, Ar-H): Two doublets or multiplets corresponding to the aromatic protons at C4 and C6, downfield due to the strong withdrawing effects of the NO₂ and F groups. | Based on spectra of 5-nitroisatin and other aromatic systems with strong electron-withdrawing groups.[12] The exact coupling patterns will depend on ³J(H-H) and ⁴J(H-F) coupling constants. |

| ¹³C NMR | δ ~180-185 ppm (C=O): C3 carbonyl. δ ~158-162 ppm (C=O): C2 carbonyl. δ ~155-165 ppm (d, ¹J(C-F) ~240-250 Hz): C5 carbon bearing the fluorine. δ ~110-145 ppm: Remaining aromatic carbons. | The large one-bond C-F coupling constant is characteristic. Carbonyl chemical shifts are typical for the isatin core. |

| ¹⁹F NMR | δ ~ -110 to -125 ppm: Singlet or multiplet (if coupled to H4/H6). | This chemical shift range is typical for aryl fluorides. Data from 6-fluoro-3-methyl-1H-indole shows a signal at -121.75 ppm.[11] |

| FT-IR (cm⁻¹) | ~3200-3400 (N-H stretch): Broad peak. ~1740-1760 (C=O stretch, ketone): Strong, sharp peak for C3-carbonyl. ~1720-1740 (C=O stretch, amide): Strong, sharp peak for C2-carbonyl. ~1520-1560 & 1340-1360 (N-O stretch): Two strong peaks for the nitro group. ~1100-1250 (C-F stretch): Strong peak. | These frequencies are characteristic functional group vibrations observed in related isatin structures.[13] |

| Mass Spec (ESI-) | m/z 209 [M-H]⁻: Deprotonation of the acidic N-H is expected. | The molecular weight is 210.12 g/mol .[6] Electrospray ionization in negative mode is ideal for acidic protons. |

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three key functional regions: the dione system, the acidic N-H proton, and the electron-deficient aromatic ring.

Key Reaction Pathways

-

Reactions at the C3-Carbonyl: The C3-ketone is highly electrophilic and readily undergoes condensation reactions with a wide range of nucleophiles (e.g., amines, hydrazines, active methylene compounds). This is the most common site for derivatization to build molecular complexity.[2]

-

Reactions at the N1-Position: The N-H proton is acidic and can be removed by a suitable base. The resulting anion can be alkylated or acylated, providing a straightforward method for introducing substituents that can modulate solubility and biological activity.

-

Reduction of the Nitro Group: The C7-nitro group can be selectively reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This unmasks a nucleophilic site, enabling a host of subsequent reactions such as amide bond formation, diazotization, or cyclization, dramatically expanding the synthetic possibilities.

Caption: Key derivatization pathways for this compound.

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a molecule of significant interest for multiple applications.

-

Photosensitive Protecting Groups: The nitro group, particularly on an aromatic ring, can impart photosensitivity. This compound has been specifically noted for its use in photoremovable protecting group (PPG) strategies.[7] This allows for the "caging" of biologically active molecules, which can then be released with precise spatial and temporal control using light. This is a powerful technique in cell biology and neuroscience for studying dynamic processes.[7]

-

Scaffold for Anticancer Agents: Isatin derivatives are well-known for their anticancer activity, often acting as inhibitors of protein kinases or caspases.[3] The fluorine atom can enhance binding affinity and improve pharmacokinetic properties, while the nitro group provides a point for diversification to optimize activity and selectivity against specific cancer-related targets.[14]

-

Antimicrobial Drug Discovery: The isatin core is also a feature of many compounds with antibacterial and antifungal properties.[15] Derivatives of 5-fluoro-7-nitroisatin can be synthesized and screened to develop new antimicrobial agents, a critical area of research given the rise of antibiotic resistance.

-

Chemical Probes and Ligands: The compound can serve as a starting point for creating ligands for various biological targets. For example, substituted 5-nitroindole scaffolds have been investigated as binders for c-Myc G-quadruplex DNA, an important anticancer target.[14] The specific substitution pattern of 5-fluoro-7-nitroisatin offers a unique electronic and steric profile for exploring such interactions.

Conclusion

This compound is more than just another substituted heterocycle; it is a strategically designed chemical tool. The convergence of the biologically relevant isatin scaffold with the powerful modulating effects of fluorine and a nitro group creates a platform ripe for innovation. Its well-defined synthesis, predictable reactivity, and diverse potential applications in medicinal chemistry and chemical biology make it a valuable asset for researchers. From developing next-generation anticancer drugs to designing sophisticated light-activated molecular probes, the full potential of this versatile compound is only beginning to be explored.

References

-

5-Fluoro-3-hydroxy-7-nitro-1,3-dihydroindol-2-one - PubChem. [Link]

-

5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem. [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione - ResearchGate. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

5-Fluoro-7-nitroindoline-2,3-dione - MySkinRecipes. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione Dandan Zhao, Ping Wang, Tongsheng Xu, JieLian Wu, Jiajia Wang, and Shan - ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. [Link]

-

5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF - ResearchGate. [Link]

-

5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem. [Link]

- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google P

-

5-Nitroisatin | C8H4N2O4 | CID 4669250 - PubChem. [Link]

-

Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC. [Link]

-

1H-Indole-2,3-dione, 5-nitro- - NIST WebBook. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. [Link]

-

5-Bromo-7-fluoro-1H-indole-2,3-dione | CAS#:874830-75-8 | Chemsrc. [Link]

-

5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO - PubChem. [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

-

5-Nitro-1H-indole-2,3-dione - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

-

(PDF) Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-7-nitroindole-2,3-dione | 954571-39-2 [amp.chemicalbook.com]

- 7. 5-Fluoro-7-nitroindoline-2,3-dione [myskinrecipes.com]

- 8. 7-Fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

5-fluoro-7-nitro-1H-indole-2,3-dione CAS number 954571-39-2

An In-depth Technical Guide to 5-fluoro-7-nitro-1H-indole-2,3-dione (CAS 954571-39-2)

For the modern researcher, this compound emerges as a molecule of significant interest, positioned at the intersection of fluorine chemistry and the versatile isatin scaffold. This guide provides a comprehensive technical overview of this compound, designed for scientists and professionals in drug development. We will explore its synthesis, potential mechanisms of action, and practical experimental applications, grounding our discussion in established chemical principles and validated research on analogous structures.

Physicochemical Properties and Structural Features

This compound is a substituted isatin, a privileged scaffold in medicinal chemistry. The presence of both a fluorine atom at the 5-position and a nitro group at the 7-position dramatically influences its electronic properties and, consequently, its biological activity.

| Property | Value |

| CAS Number | 954571-39-2 |

| Molecular Formula | C₈H₃FN₂O₄ |

| Molecular Weight | 210.12 g/mol |

| Appearance | Orange to yellow to red powder |

| Solubility | Soluble in DMSO and other organic solvents |

The electron-withdrawing nature of both the fluorine and nitro groups is expected to increase the reactivity of the C-3 carbonyl group, making it more susceptible to nucleophilic attack. This is a key feature to consider when designing assays or further chemical modifications.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

Dissolve 4-fluoro-2-nitroaniline in a suitable acidic aqueous solution (e.g., HCl).

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride.

-

Heat the mixture under reflux until the reaction is complete, monitoring by TLC.

-

Cool the reaction mixture and collect the precipitated isonitrosoacetanilide intermediate by filtration.

-

-

Cyclization to the Isatin Core:

-

Carefully add the dried isonitrosoacetanilide intermediate to a pre-heated strong acid, such as concentrated sulfuric acid, at a controlled temperature (typically 60-80 °C).

-

The color of the reaction mixture will change as the cyclization proceeds.

-

After the reaction is complete, pour the mixture onto crushed ice to precipitate the crude product.

-

-

Purification:

-

Collect the crude this compound by filtration.

-

Wash thoroughly with water to remove any residual acid.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified product.

-

Postulated Mechanism of Action and Biological Relevance

The biological activity of isatin derivatives is diverse, with many acting as inhibitors of various protein kinases. The specific substitutions on this compound suggest a strong potential for kinase inhibition, particularly through the formation of hydrogen bonds and the exploitation of electrostatic interactions within the ATP-binding pocket of kinases.

Hypothesized Kinase Inhibition Pathway

Caption: Hypothesized mechanism of kinase inhibition by this compound.

The N-H and C=O groups of the isatin core are well-known to form critical hydrogen bonds with the hinge region of many kinases, a key interaction for ATP binding. The fluoro and nitro groups can further enhance binding affinity through additional electrostatic or hydrophobic interactions with other residues in the active site.

Experimental Protocols for Compound Evaluation

To assess the biological activity of this compound, a series of standard in vitro assays can be employed.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the compound's inhibitory activity against a panel of kinases.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare assay buffer, kinase solution, substrate solution, and ATP solution at the desired concentrations.

-

-

Assay Procedure:

-

Add the assay buffer to the wells of a microplate.

-

Add the compound solution at various concentrations (serial dilutions).

-

Add the kinase solution and incubate to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate and ATP solution.

-

Incubate for the desired reaction time at the appropriate temperature.

-

Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Viability Assay

This protocol assesses the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

-

Viability Assessment:

-

Add a viability reagent (e.g., MTT, resazurin) to each well and incubate.

-

Measure the absorbance or fluorescence to determine the percentage of viable cells relative to a vehicle-treated control.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a promising chemical entity for further investigation in drug discovery and chemical biology. Its unique substitution pattern on the proven isatin scaffold suggests a high potential for potent and selective biological activity. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers to unlock the full potential of this intriguing molecule.

References

- Due to the limited availability of specific literature for this compound (CAS 954571-39-2), the principles and protocols described in this guide are based on established knowledge of isatin chemistry and pharmacology. For further reading on the synthesis, reactivity, and biological applications of isatin derivatives, please consult comprehensive reviews and primary literature in the field of medicinal chemistry.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-fluoro-7-nitro-1H-indole-2,3-dione

This guide provides an in-depth technical exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 5-fluoro-7-nitro-1H-indole-2,3-dione, a novel isatin derivative. Isatin and its analogues are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of a fluorine atom and a nitro group into the isatin scaffold is anticipated to modulate its electronic properties and biological activity, making a thorough structural confirmation paramount for further research and development.

This document is intended for researchers, scientists, and professionals in the field of drug development. It eschews a rigid, templated approach in favor of a narrative that follows the logical workflow of structural elucidation, from synthesis to definitive spectroscopic confirmation. Each step is underpinned by the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices.

Strategic Synthesis: A Modified Sandmeyer Approach

The rational synthesis of the target molecule is the first step in its characterization. The Sandmeyer isatin synthesis is a robust and classical method for the preparation of isatin and its derivatives from anilines.[3][4] A plausible synthetic route for this compound begins with the commercially available 3-fluoro-5-nitroaniline.

The proposed synthetic pathway is a two-step process involving the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(3-fluoro-5-nitrophenyl)-2-(hydroxyimino)acetamide

-

In a round-bottom flask, dissolve 3-fluoro-5-nitroaniline in a suitable solvent such as aqueous HCl.

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the isonitrosoacetanilide intermediate.

Step 2: Synthesis of this compound

-

Carefully add the dried N-(3-fluoro-5-nitrophenyl)-2-(hydroxyimino)acetamide in portions to pre-heated concentrated sulfuric acid, maintaining the temperature within a controlled range.

-

After the addition is complete, continue heating for a short duration to ensure complete cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic Interrogation: Assembling the Structural Puzzle

With the purified compound in hand, a suite of spectroscopic techniques is employed to piece together its molecular structure. Each technique provides a unique set of data that, when combined, offers a comprehensive picture of the molecule's connectivity and chemical environment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structural fragments.

-

Expected Molecular Ion: For this compound (C₈H₃FN₂O₄), the expected monoisotopic mass would be approximately 210.0084 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation pattern in mass spectrometry can reveal characteristic structural motifs.[5] Key expected fragmentation pathways include the loss of CO, NO₂, and potentially HCN, which are characteristic of isatin and nitroaromatic compounds.

Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[6]

-

C=O Stretches: The two carbonyl groups at C2 and C3 will exhibit strong absorption bands. The lactam carbonyl (C2) typically appears at a higher wavenumber (around 1740-1760 cm⁻¹) than the ketone carbonyl (C3) (around 1720-1740 cm⁻¹).[1]

-

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[7]

-

C-F Stretch: A strong absorption band for the C-F bond is anticipated in the region of 1000-1250 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (stretch) | 3200-3400 |

| C=O (lactam) | 1740-1760 |

| C=O (ketone) | 1720-1740 |

| NO₂ (asymmetric stretch) | 1520-1560 |

| NO₂ (symmetric stretch) | 1340-1380 |

| C-F (stretch) | 1000-1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Due to the electron-withdrawing nature of the fluoro and nitro groups, the aromatic protons are expected to be shifted downfield.[8][9]

-

N-H Proton: A broad singlet corresponding to the N-H proton is expected, typically in the range of δ 11.0-12.0 ppm.

-

Aromatic Protons: The two aromatic protons, H-4 and H-6, will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The strong deshielding effect of the adjacent nitro group at position 7 will likely shift the H-6 proton significantly downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| N-H | 11.0 - 12.0 | br s | - |

| H-6 | 8.0 - 8.5 | d or dd | JH-H, JH-F |

| H-4 | 7.5 - 8.0 | d or dd | JH-H, JH-F |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.[10]

-

Carbonyl Carbons: The two carbonyl carbons (C2 and C3) will appear at the most downfield region of the spectrum, typically between δ 160-185 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon attached to the fluorine (C5) will show a large one-bond C-F coupling constant. The carbon attached to the nitro group (C7) will also be significantly deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 180 - 185 |

| C3 (C=O) | 160 - 165 |

| C5 (C-F) | 155 - 160 |

| C7 (C-NO₂) | 145 - 150 |

| C3a | 135 - 140 |

| C7a | 125 - 130 |

| C6 | 120 - 125 |

| C4 | 115 - 120 |

To unambiguously assign the proton and carbon signals, a series of 2D NMR experiments are essential.

Caption: 2D NMR workflow for unambiguous signal assignment.

-

COSY (Correlation Spectroscopy): This experiment will establish the correlation between the two aromatic protons (H-4 and H-6), confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will directly link each proton to its attached carbon atom.[11] This will allow for the definitive assignment of C4 and C6 based on the already assigned H4 and H6 signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[11] This is crucial for assigning the quaternary carbons. For instance, the N-H proton should show a correlation to C2, C3, and C7a. The aromatic protons will show correlations to neighboring carbons, solidifying the overall structure.

Definitive Structure Confirmation: X-ray Crystallography

While the combination of spectroscopic data provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.[12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule. The resulting structure would confirm the positions of the fluoro and nitro substituents and the overall geometry of the isatin core.

Conclusion

The structure elucidation of this compound is a systematic process that integrates rational synthesis with a multi-faceted spectroscopic analysis. The proposed modified Sandmeyer synthesis provides a logical entry point to the target molecule. A comprehensive analysis using mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments allows for the detailed mapping of the molecular framework. Finally, single-crystal X-ray crystallography serves as the gold standard for irrefutable structural confirmation. This guide provides a robust framework for researchers to confidently determine the structure of this and other novel isatin derivatives, paving the way for further investigation into their chemical and biological properties.

References

-

Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). MDPI. Retrieved from [Link]

-

X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. (n.d.). auremn. Retrieved from [Link]

-

Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. (n.d.). Elsevier. Retrieved from [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Hilaris Publisher. Retrieved from [Link]

-

Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. (2021). National Institutes of Health. Retrieved from [Link]

-

Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1H-NMR spectrum of Isatin (ChemicalBook, n.d.). (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives. (n.d.). Karbala International Journal of Modern Science. Retrieved from [Link]

-

Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. (2022). Proceedings of Student Research and Creative Inquiry Day. Retrieved from [Link]

-

5-Fluoroisatin. (n.d.). PubChem. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. (2024). Al Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) synthesis, characterization and spectroscopic analysis of some isatin derivatives. (2023). ResearchGate. Retrieved from [Link]

-

5-fluoro-1,3-dihydro-2H-indol-2-one. (n.d.). PubChem. Retrieved from [Link]

-

Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). ANU Open Research. Retrieved from [Link]

-

5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

5-Nitro-1H-indole-2,3-dione - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

5-Nitroisatin. (n.d.). PubChem. Retrieved from [Link]

-

1H-Indole-2,3-dione, 5-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass spectral studies of nitroindole compounds. (2010). TSI Journals. Retrieved from [Link]

-

Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org. Retrieved from [Link]

-

An Efficient Conversion of 5-Nitroisatin into 5-Nitroindole Derivative. (2025). Request PDF on ResearchGate. Retrieved from [Link]

-

Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

-

Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. (2025). Request PDF on ResearchGate. Retrieved from [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE. (n.d.). ResearchGate. Retrieved from [Link]

-

Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Supplementary Materials for. (n.d.). Nature. Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved from [Link]

-

FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-fluoro-7-nitro-1H-indole-2,3-dione: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 5-fluoro-7-nitro-1H-indole-2,3-dione, a key heterocyclic scaffold in medicinal chemistry and drug development. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to predict, analyze, and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying rationale for experimental design and data interpretation, thereby serving as a robust reference for the characterization of this and similar complex organic molecules.

Introduction: The Significance of Fluorinated and Nitrated Indole Scaffolds

The indole-2,3-dione, or isatin, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities.[1] The strategic introduction of substituents such as fluorine and nitro groups can profoundly modulate a molecule's physicochemical and pharmacological properties. Fluorine, for instance, can enhance metabolic stability, improve binding affinity, and alter lipophilicity, while a nitro group can act as a key pharmacophore or a precursor for further chemical transformations.[2] The specific compound of interest, this compound (CAS No. 954571-39-2), combines these features, making its unambiguous structural elucidation paramount for its potential applications in drug discovery.[3] This guide provides a comprehensive roadmap for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed picture of its atomic connectivity and electronic environment.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be the most informative. The two aromatic protons on the indole ring will exhibit splitting patterns influenced by both the fluorine and nitro substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.0 | d | J(H4-F5) ≈ 8-10 Hz |

| H-6 | 8.2 - 8.4 | d | J(H6-F5) ≈ 4-6 Hz |

| N-H | 11.0 - 12.0 | br s | - |

Rationale for Predictions: The chemical shifts are predicted based on the analysis of related compounds such as 5-fluoroisatin and 5-nitroisatin.[4][5][6][7] The nitro group at position 7 is strongly electron-withdrawing, which will deshield the adjacent proton H-6, pushing its chemical shift downfield. The fluorine at position 5 will also have a deshielding effect on the adjacent protons, though to a lesser extent than the nitro group. The coupling of the protons to the fluorine atom will result in characteristic doublet splittings. The N-H proton of the isatin ring is typically observed as a broad singlet at a high chemical shift.

Diagram 1: Predicted ¹H NMR Splitting Pattern

A plausible fragmentation pathway for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable compounds, softer ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) can be used.

-

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathway to support the proposed structure.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound should follow a logical and integrated workflow, where the data from each spectroscopic technique is used to build a comprehensive and self-validating picture of the molecule.

Diagram 3: Spectroscopic Characterization Workflow

A systematic workflow for the comprehensive spectroscopic characterization of the target molecule.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and mass spectral data for this compound. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, we have constructed a robust framework for the characterization of this important heterocyclic compound. The predicted data, along with the detailed experimental protocols and interpretative rationale, will serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, enabling the confident structural elucidation of this and other complex molecular architectures.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Retrieved from [Link]

- Celik, H., et al. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Molecules, 27(15), 4987.

-

PubChem. (n.d.). 5-Fluoroisatin. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2,3-dione, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Nitro-1H-indole-2,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroisatin. National Center for Biotechnology Information. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2,3-dione, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

TSI Journals. (n.d.). Mass spectral studies of nitroindole compounds. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

-

NICODOM Ltd. (2012). IS NIR Spectra. Retrieved from [Link]

-

SLS Ireland. (n.d.). 5-Nitroisatin, 97%. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2,3-dione, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. 954571-39-2|5-Fluoro-7-nitroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 4. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indole-2,3-dione, 5-nitro- [webbook.nist.gov]

- 7. 5-Nitroisatin | C8H4N2O4 | CID 4669250 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 5-Fluoro-7-Nitro-1H-indole-2,3-dione: From Foundational Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core scientific principles surrounding 5-fluoro-7-nitro-1H-indole-2,3-dione, a member of the versatile isatin family of heterocyclic compounds. While a definitive historical record of its initial discovery remains elusive in readily available literature, its synthesis is firmly grounded in well-established chemical principles. This guide will therefore focus on the foundational history of the isatin core, a plausible and detailed synthetic pathway for this compound, and the broader context of its potential applications based on related analogues.

The Enduring Legacy of the Isatin Core

Isatin, or 1H-indole-2,3-dione, is a naturally occurring compound first isolated in 1841 by Erdmann and Laurent through the oxidation of indigo.[1] This bright orange-red solid has since become a cornerstone in medicinal and synthetic chemistry due to its unique structural features and broad spectrum of biological activities.[2] The isatin scaffold is a privileged structure in drug discovery, with derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

The versatility of the isatin core lies in its reactivity at multiple positions, allowing for the generation of diverse chemical libraries. The introduction of substituents, such as the fluoro and nitro groups in the topic compound, can significantly modulate its physicochemical properties and biological activity. Fluorine, in particular, can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor for further functionalization.[3][4]

Proposed Synthesis of this compound

The most probable and widely applicable method for the synthesis of this compound is the Sandmeyer isatin synthesis, a robust and time-tested reaction first described in 1919.[5] This two-step process begins with the formation of an isonitrosoacetanilide from a corresponding aniline, followed by acid-catalyzed cyclization.

The logical starting material for this synthesis is 4-fluoro-2-nitroaniline .[3][4] This commercially available intermediate provides the necessary fluorine at the future 5-position and the nitro group at the future 7-position of the isatin ring.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-established procedure for the Sandmeyer isatin synthesis and is expected to be effective for the preparation of this compound from 4-fluoro-2-nitroaniline.

Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 50 g of anhydrous sodium sulfate in 500 mL of deionized water.

-

Addition of Starting Material: To this solution, add 0.1 mol of 4-fluoro-2-nitroaniline.

-

Preparation of Reagent Solution: In a separate beaker, dissolve 0.12 mol of chloral hydrate and 0.3 mol of hydroxylamine hydrochloride in 200 mL of deionized water.

-

Condensation Reaction: Gently heat the aniline suspension to approximately 40-50°C with vigorous stirring. Slowly add the reagent solution to the flask over 30 minutes. The reaction is exothermic and the temperature should be maintained between 60-70°C. After the addition is complete, continue to heat the mixture at 70-80°C for 1-2 hours.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. The isonitrosoacetanilide intermediate will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

Causality of Experimental Choices:

-

Sodium Sulfate: Creates a high ionic strength medium that facilitates the precipitation of the product.

-

Chloral Hydrate and Hydroxylamine Hydrochloride: These react in situ to form the reactive species that condenses with the aniline.

-

Temperature Control: Crucial for preventing side reactions and ensuring the selective formation of the desired intermediate.

Step 2: Cyclization to this compound

-

Reaction Setup: In a 500 mL beaker, carefully add 150 mL of concentrated sulfuric acid and cool it in an ice bath to below 10°C.

-

Addition of Intermediate: While stirring, slowly add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, ensuring the temperature does not exceed 70°C.

-

Cyclization Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 80-90°C and maintain this temperature for 30-60 minutes. The color of the solution will darken.

-

Product Precipitation: Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring. The isatin product will precipitate as a solid.

-

Isolation and Purification: Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.

Causality of Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a solvent and a powerful dehydrating and cyclizing agent.

-

Controlled Addition and Temperature: Prevents charring and decomposition of the organic material.

-

Pouring onto Ice: The rapid dilution and cooling quenches the reaction and precipitates the product, which is insoluble in the aqueous acidic solution.

Physicochemical Properties

| Property | Value |

| CAS Number | 954571-39-2[6] |

| Molecular Formula | C₈H₃FN₂O₄ |

| Molecular Weight | 210.12 g/mol |

| Appearance | Expected to be a colored solid (likely orange or red) |

Potential Biological Activities and Applications

While specific biological studies on this compound are not extensively reported, the activities of related compounds provide valuable insights into its potential applications.

-

Anticancer Activity: Many substituted isatins, including those with nitro and fluoro groups, have demonstrated significant anticancer properties.[2][7] The 5-nitroisatin derivative, for instance, is a known precursor for compounds with potential antimycobacterial and anticancer activities. The presence of a fluorine atom at the 5-position can further enhance this activity.

-

Antimicrobial and Antiviral Activity: The isatin scaffold is a common feature in compounds with broad-spectrum antimicrobial and antiviral activities.[8] Fluorinated isatin derivatives have been synthesized and shown to possess potent antiviral properties.[9]

-

Kinase Inhibition: Substituted indolinones are a well-known class of tyrosine kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound could make it a candidate for targeting various protein kinases involved in cell signaling pathways.

Conclusion

This compound represents a synthetically accessible yet underexplored member of the isatin family. While its specific discovery and history are not prominently documented, its synthesis can be reliably achieved through established methodologies like the Sandmeyer reaction. The presence of both fluoro and nitro substituents on the isatin core suggests a high potential for interesting biological activities, particularly in the areas of oncology and infectious diseases. This guide provides a solid foundation for researchers to synthesize and investigate this promising compound, potentially leading to the discovery of novel therapeutic agents.

References

-

The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. (URL: [Link])

-

Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (URL: [Link])

-

Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. (URL: [Link])

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (URL: [Link])

-

Sandmeyer Isatin Synthesis - SynArchive. (URL: [Link])

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. (URL: [Link])

-

5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark. (URL: [Link])

-

Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity | Iraqi Journal of Pharmaceutical Sciences. (URL: [Link])

- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google P

-

5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem - NIH. (URL: [Link])

-

Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. (URL: [Link])

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - NIH. (URL: [Link])

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. (URL: [Link])

-

What are the synthesis routes of 5-Fluoro-2-nitroaniline - Knowledge - Bloom Tech. (URL: [Link])

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Volume 6, Issue 16, 318-332. Review Article ISSN 2277–7105 - AWS. (URL: [Link])

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. synarchive.com [synarchive.com]

- 6. 954571-39-2|5-Fluoro-7-nitroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Reactivity of the Dione Moiety in 5-Fluoro-7-nitro-1H-indole-2,3-dione

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the dione functional group in 5-fluoro-7-nitro-1H-indole-2,3-dione, a highly functionalized isatin derivative. Isatin and its analogues are foundational scaffolds in medicinal chemistry, valued for their versatile reactivity and wide range of biological activities.[1][2][3] The introduction of strong electron-withdrawing groups—a 5-fluoro and a 7-nitro substituent—profoundly modulates the electronic landscape of the isatin core. This guide elucidates the resulting impact on the reactivity of the C2-amide and C3-ketone carbonyl groups. We will explore key transformations including nucleophilic additions and condensations at the C3-position, ring-opening reactions initiated by attack at the C2-position, and the influence of these substituents on electrophilic aromatic substitution. Methodologies for the synthesis of the core scaffold and its derivatives are presented, supported by mechanistic insights and detailed experimental protocols to provide researchers and drug development professionals with a comprehensive understanding of this potent chemical entity.

Introduction: The Electronically Deficient Isatin Core

The 1H-indole-2,3-dione (isatin) scaffold is a privileged structure in organic synthesis and drug discovery, serving as a precursor for a multitude of heterocyclic compounds and pharmacologically active agents.[4] Its reactivity is characterized by a vicinal diketone within a five-membered lactam ring fused to a benzene ring.[1] This arrangement provides multiple reaction sites: the acidic N-H proton, the aromatic ring, and, most critically, the two carbonyl groups at positions C2 and C3.

The subject of this guide, this compound, is engineered for enhanced reactivity. The molecule is decorated with two potent electron-withdrawing groups (EWGs) that synergistically decrease electron density across the entire heterocyclic system.

-

7-Nitro Group: A powerful EWG that deactivates the aromatic ring through both inductive (-I) and resonance (-M) effects. Its presence significantly increases the electrophilicity of the carbonyl carbons.

-

5-Fluoro Group: An electronegative halogen that primarily exerts a strong electron-withdrawing inductive effect (-I), further enhancing the electrophilic nature of the dione moiety.

This pronounced electron deficiency makes the dione group in this compound exceptionally susceptible to nucleophilic attack, differentiating its reactivity from that of unsubstituted isatin.

Synthesis of the this compound Scaffold

The synthesis of substituted isatins often follows established methodologies such as the Sandmeyer or Stolle procedures.[3] For polysubstituted derivatives like this compound, a common and effective route begins with a suitably substituted aniline. The Sandmeyer isonitrosoacetanilide synthesis is particularly adaptable.

The general workflow involves two key steps:

-

Amidation: Reaction of the starting aniline (in this case, 4-fluoro-2-nitroaniline) with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitrosoacetanilide intermediate.

-

Cyclization: Acid-catalyzed cyclization of the intermediate, typically using concentrated sulfuric acid, which promotes electrophilic attack on the aromatic ring to form the five-membered lactam.[5][6]

Chemical Reactivity of the Dione Moiety

The primary locus of reactivity is the C2-C3 dione system. The C3-ketone is significantly more electrophilic than the C2-amide carbonyl and is the principal site for nucleophilic attack and condensation reactions.

Reactivity at the C3-Carbonyl (Ketone)

The C3 position readily undergoes reactions typical of a highly activated ketone. The potent EWGs on the aromatic ring lower the energy of the LUMO, making this position an excellent electrophile.